Evidence Dimension 1: LogP and Lipophilicity Profile for CNS Penetration Prediction
The calculated LogP of 2.6235 positions 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine within the optimal lipophilicity range (LogP 2–4) associated with favorable passive blood-brain barrier permeability [1]. In contrast, the dihydrochloride salt form (LogP 2.21) exhibits reduced lipophilicity . A structurally related TRPV4 antagonist series (1-piperidinylbenzimidazoles) demonstrated that LogP modulation via side-chain substitution directly impacted in vivo activity in a rat pulmonary edema model, where compounds with LogP >2.5 achieved target engagement in the CNS [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6235 (free base) |
| Comparator Or Baseline | LogP = 2.21 (dihydrochloride salt form); optimal CNS range baseline LogP = 2–4 |
| Quantified Difference | Free base LogP exceeds salt form by 0.41 units; falls within CNS-optimal window |
| Conditions | Computational LogP prediction; salt form LogP from Fluorochem datasheet |
Why This Matters
The free base LogP value supports selection for CNS-targeted library design where adequate lipophilicity is a prerequisite for brain exposure.
- [1] MolBase. 1-(2-piperidin-1-ylethyl)benzimidazol-2-amine. CAS 435342-20-4. LogP 2.6235. View Source
- [2] Pero JE, Matthews JM, Behm DJ, et al. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema. ACS Med Chem Lett. 2013;4(2):205-210. View Source
